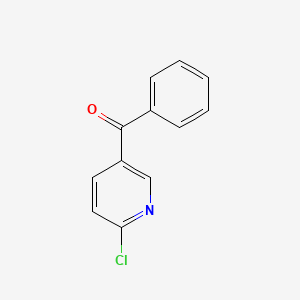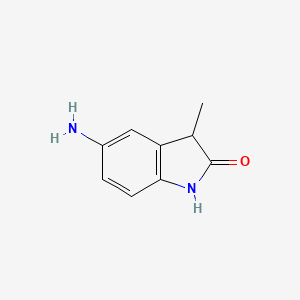
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
概要
説明
Synthesis Analysis
The synthesis of N-phenylacetamide derivatives typically involves the reaction of an appropriate aniline with an acyl chloride or other acylating agents. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene . These methods could potentially be adapted for the synthesis of the compound of interest by using the appropriate boron-containing reagents.
Molecular Structure Analysis
The molecular structure of N-phenylacetamide derivatives is often elucidated using spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For instance, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these methods . The molecular structure is also investigated using computational methods such as DFT calculations, which provide information on the optimized geometry and electronic structure , .
Chemical Reactions Analysis
N-phenylacetamide derivatives can undergo various chemical reactions depending on their substituents. For example, silylated derivatives of N-(2-hydroxyphenyl)acetamide can undergo transsilylation and hydrolysis to form different products , . The reactivity of these compounds can be influenced by the electronic properties of the substituents, which can be studied using HOMO-LUMO analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenylacetamide derivatives are closely related to their molecular structure. Vibrational spectroscopic studies provide insights into the fundamental modes of the optimized geometry . The electronic properties, such as ionization energy, electron affinity, and electrophilicity, can be calculated to understand the reactivity of the molecule . Additionally, molecular docking studies can be used to investigate the potential biological activities of these compounds , .
科学的研究の応用
Structural and Conformational Analysis
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is utilized in the synthesis of boric acid ester intermediates with benzene rings. These compounds are characterized using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Conformational analysis using Density Functional Theory (DFT) shows consistency between molecular structures optimized by DFT and those determined by X-ray diffraction, indicating the compound's stability and reliability in scientific studies (P. Huang et al., 2021).
Boronated Compounds for Cytotoxicity and Cellular Uptake Studies
The compound is a key intermediate in the preparation of boronated phosphonium salts, which are tested for cytotoxicity and boron uptake using human and canine cells. Such studies are significant in understanding the biological interactions and potential therapeutic applications of boron-containing compounds (Daniel E. Morrison et al., 2010).
Application in Fluorescence Probes and Detection of Hydrogen Peroxide
The compound is essential in the synthesis of organic thin-film fluorescence probes. These probes are used for detecting hydrogen peroxide vapor, a key signature compound of peroxide-based explosives. The compound's reactivity with hydrogen peroxide vapor enhances the performance of such sensing materials (Yanyan Fu et al., 2016).
Synthesis of Novel Compounds with Potential Antitumor Activity
Derivatives of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide are synthesized and evaluated for their potential antitumor activity. Such research contributes to the development of new therapeutic agents for cancer treatment (L. Yurttaş et al., 2015).
Role in Synthesis of Organic Compounds with Improved Fluorescence
The compound is used in the synthesis of polyfluorenes, leading to the creation of nanoparticles with high fluorescence quantum yields. These particles have applications in materials science and potentially in bioimaging due to their bright and enduring fluorescence (Christoph S. Fischer et al., 2013).
Involvement in Microwave-Assisted Synthesis
N-Substituted derivatives of the compound are accessed via microwave-assisted synthesis. This method represents an efficient approach to create a variety of benzimidazole derivatives, showcasing the compound's versatility in facilitating rapid and diverse chemical syntheses (T. Rheault et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-10(17)16-12-9-7-6-8-11(12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLANOKZIXLBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397188 | |
| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | |
CAS RN |
380430-61-5 | |
| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 380430-61-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



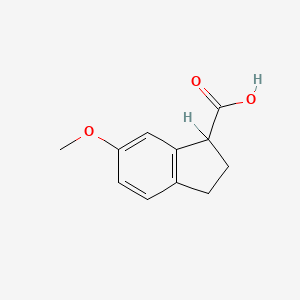

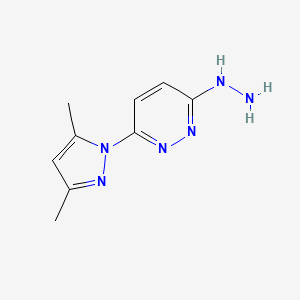


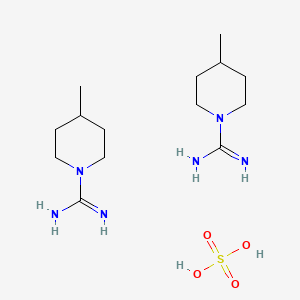

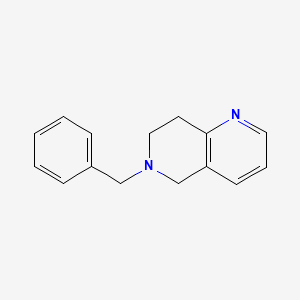
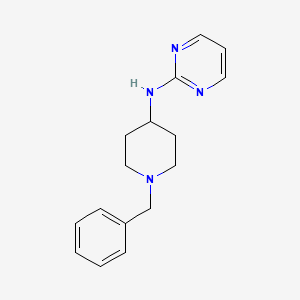
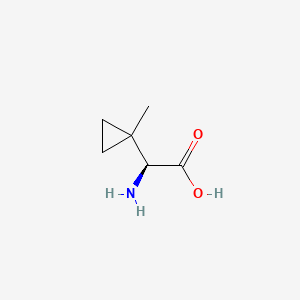
![Bicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B1274250.png)
